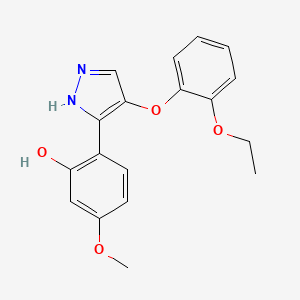

2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Annular Tautomerism and Structural Analysis

Compounds closely related to "2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol" have been studied for their unique structural properties, such as annular tautomerism. For instance, the structures of NH-pyrazoles have been determined by X-ray crystallography, highlighting the complex pattern of hydrogen bonds and the tautomerism in both solution and solid states. These structural insights are crucial for understanding the chemical behavior and potential applications of these compounds in materials science and molecular engineering (Cornago et al., 2009).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations have been utilized to explore the molecular structure, spectroscopic data, and biological effects of similar compounds. Such studies offer a detailed understanding of the intramolecular charge transfer, molecular electrostatic potential, and biological activity predictions, which are valuable in drug design and pharmacology (Viji et al., 2020).

Synthesis and Antimicrobial Activity

The synthesis and evaluation of antimicrobial activity of compounds within the same chemical class, through methods like microwave-assisted synthesis, have been reported. These compounds have shown efficacy against various bacterial and fungal strains, suggesting their potential as antimicrobial agents. Additionally, molecular docking studies have been conducted to assess their mechanism of action, particularly against enzyme targets such as DNA gyrase, further emphasizing their pharmaceutical applications (Ashok et al., 2016).

Diversity-Oriented Synthesis

Research has also focused on the diversity-oriented synthesis of libraries of compounds, including tetrahydropyrans and triazoles, through innovative reactions such as oxidative carbon-hydrogen bond activation and click chemistry. This approach enables the rapid generation of structurally diverse compounds for biological screening, highlighting the versatility of pyrazole-based compounds in medicinal chemistry and drug discovery (Zaware et al., 2011).

Mechanism of Action

Target of Action

Similar compounds like tamsulosin are known to target alpha-1a and alpha-1d adrenoceptors . These receptors are most common in the prostate and bladder .

Mode of Action

Based on the structure and similarity to other compounds, it might interact with its targets by forming a sigma-bond with the receptor, generating a positively charged intermediate . This interaction could lead to changes in the receptor’s function, potentially leading to relaxation of smooth muscle in the prostate and detrusor muscles in the bladder, allowing for better urinary flow .

Biochemical Pathways

Similar compounds like tamsulosin are known to affect the signaling pathways associated with alpha-1a and alpha-1d adrenoceptors . The downstream effects of these pathways could include changes in muscle tone and urinary flow .

Pharmacokinetics

Similar compounds like tamsulosin are known to be primarily metabolized by cyp3a4 and cyp2d6 . The exposure to Tamsulosin is significantly increased according to the genetic polymorphism of CYP2D6 . This could potentially impact the bioavailability of the compound.

Result of Action

Based on the potential targets and mode of action, the compound could potentially lead to relaxation of smooth muscle in the prostate and detrusor muscles in the bladder, improving urinary flow .

Properties

IUPAC Name |

2-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]-5-methoxyphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-3-23-15-6-4-5-7-16(15)24-17-11-19-20-18(17)13-9-8-12(22-2)10-14(13)21/h4-11,21H,3H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQAOSNURCRNFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=C(NN=C2)C3=C(C=C(C=C3)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-chloro(phenylsulfonyl)anilino]-N-phenylacetamide](/img/structure/B2743776.png)

![N-[3-(azepane-1-sulfonyl)phenyl]furan-2-carboxamide](/img/structure/B2743782.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2743783.png)

![methyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2743784.png)

![2-[6-(4-Prop-2-ynylpiperazin-1-yl)pyrazin-2-yl]oxyethanol](/img/structure/B2743789.png)